molecular formula C15H24N2O2 B2586360 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine CAS No. 669067-80-5

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine

Cat. No.: B2586360
CAS No.: 669067-80-5
M. Wt: 264.369
InChI Key: HGKUCNGRZSPDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine is a synthetic organic compound with the molecular formula C15H24N2O2, serving as a key intermediate and pharmacophore in advanced medicinal chemistry research . This compound features the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities and presence in numerous natural products and clinically used drugs . Its primary research value lies in its application as a building block for the development of novel sigma receptor ligands. Specifically, structural analogues of this compound, where the butan-1-amine chain is incorporated into more complex molecules, have been identified as potent and highly selective sigma-2 receptor ligands . For instance, one such analogue demonstrated nanomolar affinity for sigma-2 receptors (Ki = 7.45 nM) with exceptional selectivity over sigma-1 receptors (σ-1/σ-2 = 395) . Sigma-2 receptors are a key target in oncology research, as they are overexpressed in proliferating tumor cells and are implicated in mechanisms of cell death and proliferation . Consequently, this compound is of significant interest for developing potential diagnostic imaging agents (e.g., for PET or SPECT) and investigative therapeutic agents for cancer . Furthermore, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is associated with a wide spectrum of pharmacological activities, including effects on the central nervous system, making derivatives of this compound relevant for neuropharmacological studies . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUCNGRZSPDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine group participates in amide bond formation with carboxylic acids. A standard protocol involves:

  • Reagents : EDC (1.3 eq.), HOBt (1.1 eq.), DIPEA (3.0 eq.) in anhydrous DMF.

  • Conditions : Stirring at room temperature for 48 hours under nitrogen .

  • Workup : Extraction with EtOAC, washing with Na₂CO₃ and brine, followed by column chromatography (EtOAc/MeOH, 95:5) .

Example :
Coupling with 5-bromo-2,3-dimethoxybenzoic acid yields 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide , a potent σ₂ receptor ligand .

SubstrateProductYieldApplication
Benzoic acid derivativesTetrahydroisoquinolylamides (e.g., 22–32)60–75%Neuropharmacological agents

N-Alkylation Reactions

The amine undergoes alkylation with halides or epoxides under SN2 conditions:

  • General Procedure : React with alkyl halides (e.g., bromonitriles) in dichloroethane or acetonitrile, using NaB(OAc)₃ or K₂CO₃ as base .

  • Microwave Optimization : Reduced reaction time (60 min vs. 24–48 hrs) and improved yields (e.g., 79% for compound 1i ) .

Key Example :
Alkylation with 4-(4-methoxyphenyl)butan-2-yl bromide forms 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline , a high-affinity σ₂ ligand (Ki = 0.59 nM) .

Oxidative Coupling with Ketones

Vanadium-catalyzed oxidative coupling enables C–N bond formation:

  • Catalyst : VO(acac)₂ (5 mol%) and L-proline (10 mol%) .

  • Oxidant : tert-Butyl hydroperoxide (1.5 eq.) in iso-hexane .

  • Product : Substituted tetrahydroisoquinoline-ketone hybrids (e.g., 1-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-2-one, 65% yield) .

Mechanistic Insight :
The reaction proceeds via single-electron oxidation of the amine, followed by radical coupling with the ketone .

Protection/Deprotection Strategies

The amine group is protected during multi-step syntheses:

  • Protection : Methoxymethyl (MOM) group using MOMCl and DIPEA in CH₂Cl₂ .

  • Deprotection : 2 N HCl at 80°C for 5 minutes .

Reductive Amination

While not directly reported for this compound, analogous tetrahydroisoquinolines undergo reductive amination with aldehydes/ketones using NaBH(OAc)₃ or LiAlH₄.

Radiolabeling for PET Tracers

The compound’s derivatives are labeled with [¹¹C]methyl iodide for neuroimaging:

  • Procedure : React with [¹¹C]CH₃I in DMF/NaOH (70°C, 5 min) .

  • Application : [¹¹C]-(±)-7 shows high brain uptake and σ₂ specificity in vivo .

Reaction Optimization Data

ParameterConditionImpact on Yield/Purity
SolventDMF vs. CH₂Cl₂Higher yields in DMF
TemperatureRT vs. 70°CFaster kinetics at elevated T
BaseDIPEA vs. K₂CO₃DIPEA preferred for amidation

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives, including 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine, exhibit neuroprotective effects. These compounds are believed to mitigate oxidative stress and neuronal apoptosis. For instance, studies have shown that derivatives can protect neuronal cells in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Rodent Models
In an experimental study involving rodents subjected to oxidative stress conditions, administration of the compound resulted in a significant reduction in neuronal cell death compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

1.2 Antidepressant Activity

The compound has also been investigated for its antidepressant-like effects. Research has demonstrated that certain tetrahydroisoquinoline derivatives can influence neurotransmitter systems associated with mood regulation. In particular, the modulation of serotonin and norepinephrine levels has been noted as a mechanism through which these compounds exert their antidepressant effects .

Case Study: Behavioral Assessment in Animal Models
A study focusing on the behavioral impact of the compound in rodent models showed significant improvements in depression-like behaviors when subjected to forced swim tests and tail suspension tests. These findings support the hypothesis that the compound may serve as an effective antidepressant .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Research into similar tetrahydroisoquinoline derivatives has revealed their efficacy against various bacterial strains, including resistant strains.

Case Study: Efficacy Against Resistant Bacteria
A study by Fülöp et al. focused on synthesizing various tetrahydroisoquinoline derivatives and evaluating their antimicrobial activity against resistant bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), highlighting the potential for developing new antibiotics from this class of compounds .

Cancer Research

The anticancer properties of tetrahydroisoquinoline derivatives are another promising application area. Compounds similar to this compound have shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Induction of Apoptosis
In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. This suggests a pathway for developing novel anticancer therapies based on this compound structure .

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of the Tetrahydroisoquinoline Core

1-Methyl- and 1-Phenyl-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines
  • Structural Differences : These compounds lack the butan-1-amine side chain but feature substitutions at the 1-position (methyl or phenyl groups).
  • Functional Impact: Contractile Activity: Unsubstituted tetrahydroisoquinolines showed negligible smooth muscle activity (−0.5% to +10.3% vs. control), whereas 1-methyl and 1-phenyl derivatives exhibited moderate activity. For example, 1,1-disubstituted derivatives (e.g., 7e, 7r) demonstrated papaverine-like efficacy (−74% and −43% vs. control, respectively), highlighting the critical role of substituents in modulating activity .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine
  • Structural Differences: The primary amine is directly attached to the isoquinoline core at position 5, unlike the target compound’s aliphatic chain.
  • Functional Impact : Positional isomerism significantly alters receptor interactions. The 5-amine derivative lacks the extended side chain, which may reduce its ability to penetrate biological membranes or bind to extracellular receptors .

Side Chain Modifications

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)-butan-1-ol
  • Structural Differences : Replaces the terminal amine with a hydroxyl group.
  • Receptor Binding: The amine group’s basicity in the target compound may enhance ionic interactions with receptors, a feature absent in the alcohol analog .
CS-0309467 (6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine)
  • Structural Differences: Incorporates a benzodioxin moiety and a dimethylaminomethylphenyl group.
  • Receptor Selectivity: The dimethylamino group may confer affinity for adrenergic or dopaminergic receptors, contrasting with the target compound’s 2C-AR specificity .

Functional Analogues in Pharmacological Studies

Papaverine
  • Structural Differences: A benzylisoquinoline alkaloid without the tetrahydroisoquinoline core or aliphatic side chain.
  • Functional Impact: Mechanism: Papaverine acts as a non-selective phosphodiesterase (PDE) inhibitor, while the target compound’s activity is receptor-dependent (2C-AR antagonism). Efficacy: Despite structural dissimilarity, 1,1-disubstituted tetrahydroisoquinolines (e.g., 7e) mimic papaverine’s smooth muscle relaxant effects, suggesting shared downstream pathways .
[11C]JP-1302 (Acridin-9-yl-[4-(4-methylpiperazin-1-yl)phenyl]amine)
  • Structural Differences : Features an acridine core and a methylpiperazine group.
  • Functional Impact :
    • Brain Penetration : JP-1302 exhibits superior BBB penetration compared to the target compound ([11C]MBF), likely due to reduced interaction with efflux transporters (P-gp and Bcrp) .
    • Selectivity : Both compounds are 2C-AR antagonists, but JP-1302’s acridine structure may broaden off-target interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Properties
Target Compound 6,7-Dimethoxy-THIQ Butan-1-amine side chain 2C-AR antagonism; PET probe Moderate BBB penetration (P-gp/Bcrp substrate)
1,1-Disubstituted-THIQ (7e) 6,7-Dimethoxy-THIQ 1-Methyl, 1-Phenyl Papaverine-like smooth muscle relaxation Not reported
6,7-Dimethoxy-THIQ-5-amine 6,7-Dimethoxy-THIQ Amine at position 5 Unknown; limited membrane penetration Likely poor BBB penetration
[11C]JP-1302 Acridine Methylpiperazine 2C-AR antagonism High BBB penetration
Papaverine Benzylisoquinoline Methoxy groups PDE inhibition; smooth muscle relaxation Extensive metabolism

THIQ = Tetrahydroisoquinoline; BBB = Blood-brain barrier.

Key Research Findings

  • Substituent Influence: Substituents on the tetrahydroisoquinoline core (e.g., 1-methyl, butan-1-amine) are critical for receptor selectivity and activity. The target compound’s side chain enhances 2C-AR binding but limits brain penetration due to efflux transporters .
  • Pharmacokinetic Variability : Structural modifications, such as replacing the amine with a hydroxyl group (butan-1-ol) or altering the core (acridine in JP-1302), significantly impact BBB penetration and metabolic stability .
  • Functional Redundancy: Despite structural diversity, some tetrahydroisoquinoline derivatives (e.g., 7e) mimic papaverine’s effects, suggesting convergent mechanisms in smooth muscle modulation .

Biological Activity

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N O3
  • Molecular Weight : 263.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Neuroprotective Effects

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. These compounds may help in reducing oxidative stress and inflammation in neuronal cells.

Antidepressant Activity

Studies suggest that the compound may possess antidepressant-like effects. The modulation of serotonin and dopamine levels contributes to its potential efficacy in treating mood disorders.

Analgesic Properties

Some studies have explored the analgesic effects of similar compounds in animal models. The inhibition of pain pathways through modulation of neurotransmitter release has been noted.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation (Die Pharmazie, 1990)Investigated the synthesis of related compounds and their effects on platelet aggregation and alpha-adrenoceptor inhibition in isolated tissues.
Pharmacokinetic Studies (Drug Metabolism and Disposition, 2009)Explored the pharmacokinetic profile of related tetrahydroisoquinoline derivatives in canine models, indicating potential therapeutic applications for cardiac conditions.
Neuroprotective Studies (Journal of Medicinal Chemistry)Demonstrated that certain derivatives exhibit significant neuroprotective effects against oxidative stress in neuronal cell cultures.

Toxicology and Safety Profile

While many studies focus on the therapeutic potential of this compound, it is essential to evaluate its safety profile. Toxicological assessments are necessary to determine the compound's safety margins and any potential side effects.

Q & A

Q. How can advanced computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs, kinases).
  • Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess binding stability.
  • Pharmacophore Modeling : Align with active analogs () to validate interaction hypotheses.
  • References: Computational strategies in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.